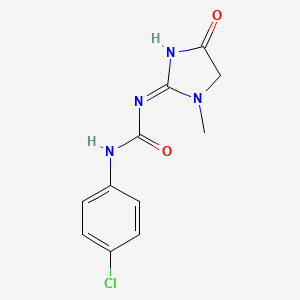
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and an imidazolidinone moiety suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents like dichloromethane or toluene.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety.
Reduction: Reduction reactions may target the chlorophenyl group or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the chlorophenyl group. It could be used in the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone moiety is often found in bioactive molecules.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals, coatings, or polymers.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the urea linkage might form hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-1-(4-bromophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Similar structure with a bromine atom instead of chlorine.
(3Z)-1-(4-fluorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Contains a fluorine atom in place of chlorine.
(3Z)-1-(4-methylphenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Has a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can influence its reactivity and biological activity, making it distinct from its analogs. Chlorine atoms can enhance lipophilicity and metabolic stability, which might be advantageous in certain applications.
Propiedades
Fórmula molecular |
C11H11ClN4O2 |
|---|---|
Peso molecular |
266.68 g/mol |
Nombre IUPAC |
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
Clave InChI |
RLMQUNASFASQQF-UHFFFAOYSA-N |
SMILES isomérico |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


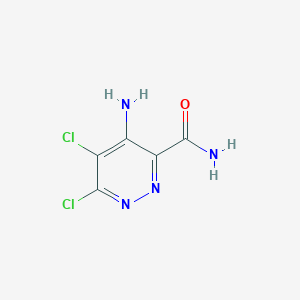
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
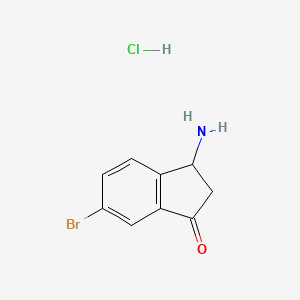
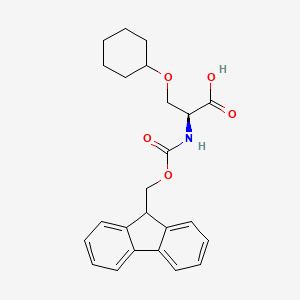
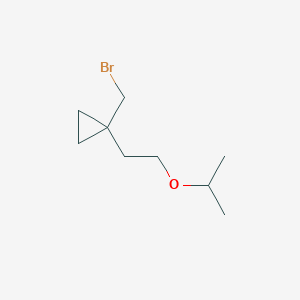
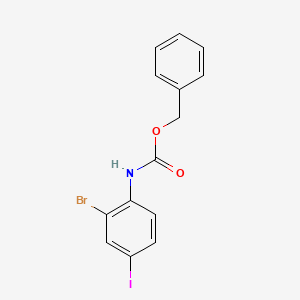
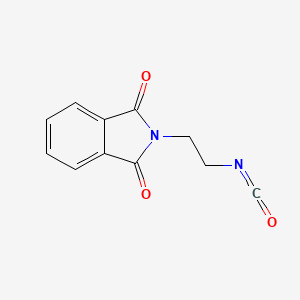

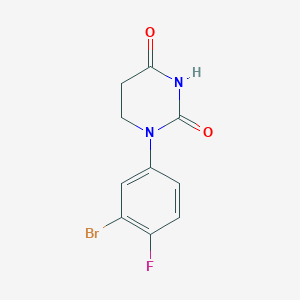
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
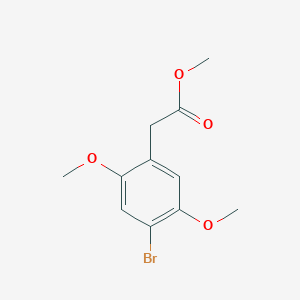
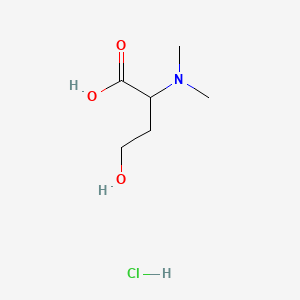

![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
